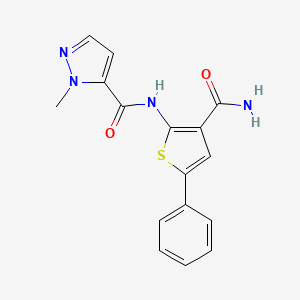![molecular formula C17H18N4O2S B6530335 1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1020489-19-3](/img/structure/B6530335.png)
1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide (MPTC) is an organic compound that has been used in scientific research for a variety of purposes. It is a pyrazole-based compound that has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, the effects of cell death, and the effects of inflammation. It has also been used in studies of cancer, Alzheimer's disease, and diabetes. Additionally, it has been used in studies of the effects of drugs on the brain, and in studies of the effects of aging on the body.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought to act by reducing the production of reactive oxygen species and by inhibiting the release of pro-inflammatory cytokines. Additionally, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cell death.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce oxidative stress and inflammation, and to reduce the risk of cell death. Additionally, it has been found to reduce the levels of certain enzymes, such as COX-2 and LOX, which are involved in inflammation and cell death. Furthermore, it has been found to have protective effects against certain types of cancer, Alzheimer's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide in laboratory experiments include its ease of synthesis, its low toxicity, and its ability to reduce oxidative stress and inflammation. Additionally, it has been found to have protective effects against certain types of cancer, Alzheimer's disease, and diabetes. However, it is important to note that the effects of this compound may vary depending on the concentration used and the type of experiment being conducted.
Direcciones Futuras
The potential future directions for 1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide include further studies on its effects on oxidative stress and inflammation, its effects on cell death and aging, and its potential therapeutic applications. Additionally, further research could be conducted on its ability to reduce the risk of certain types of cancer, Alzheimer's disease, and diabetes. Additionally, further research could be conducted on its potential use as an anti-inflammatory agent and its potential use in drug delivery systems. Finally, further research could be conducted on its potential use as a biomarker for disease diagnosis and treatment.
Métodos De Síntesis
1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can be synthesized from the reaction of 4-propoxyphenyl thiocyanate and 1-methyl-3-phenylpyrazole-3-carboxylic acid. The reaction is conducted in the presence of a base such as pyridine, and is then heated to 90-100°C for 1 hour. The reaction is then cooled to room temperature, and the resulting product is filtered and washed with ethanol. The resulting compound is then recrystallized in ethanol to obtain a pure sample of this compound.
Propiedades
IUPAC Name |
1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-10-23-13-6-4-12(5-7-13)15-11-24-17(18-15)19-16(22)14-8-9-21(2)20-14/h4-9,11H,3,10H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIKRKNSCZRUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530262.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530274.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530280.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530295.png)
![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)
![methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530300.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6530301.png)

![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530339.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530341.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530353.png)